2-Methyl-4-(5-methyl-2-imidazolyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(5-methyl-2-imidazolyl)pyrimidine is a heterocyclic aromatic organic compound that contains both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(5-methyl-2-imidazolyl)pyrimidine typically involves the reaction of 2-methylimidazole with a suitable pyrimidine derivative under specific conditions. One common method is the condensation reaction between 2-methylimidazole and 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(5-methyl-2-imidazolyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-Methyl-4-(5-methyl-2-imidazolyl)pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4-(5-methyl-2-imidazolyl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
2-Methyl-5-nitroimidazole
1H-imidazole
4,5-dihydro-2-methyl-imidazole
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4-(5-methyl-1H-imidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C9H10N4/c1-6-5-11-9(12-6)8-3-4-10-7(2)13-8/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CTIMDQIJGGFKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC(=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.